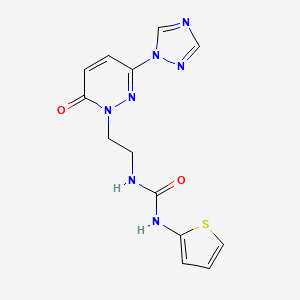![molecular formula C20H16ClN5 B2628999 1-(3-chloro-4-methylphenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 890894-48-1](/img/structure/B2628999.png)
1-(3-chloro-4-methylphenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methylphenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C20H16ClN5 and its molecular weight is 361.83. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methylphenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methylphenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : A study by Ogurtsov and Rakitin (2021) described the synthesis of a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, emphasizing its role as an intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. These compounds are of interest due to their pharmacological properties, suggesting potential applications in medicinal chemistry 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, (Ogurtsov & Rakitin, 2021).
Catalytic Applications : Miyashita et al. (1990) explored the catalytic action of azolium salts in the aroylation of 4-chloro-1H-pyrazolo[3,4-d]pyrimidines. Their work highlights the nucleophilic aroylation of these compounds, which led to the formation of aryl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ketones. This demonstrates the compound's utility in organic synthesis and catalysis Catalytic Action of Azolium Salts. I. : Aroylation of 4-Chloro-1H-pyrazolo[3, 4-d]pyrimidines with Aromatic Aldehydes Catalyzed by 1, 3-Dimethylbenzimidazolium Iodide, (Miyashita et al., 1990).
Potential in Drug Discovery : Research by Ajani et al. (2019) on pyrimidine and pyrazole nuclei indicates potential applications in drug design due to their pharmacological therapeutic potentials. This study, focusing on pyrazole-based pyrimidine scaffolds, suggests the significance of such compounds in the development of new drugs, particularly for conditions like AIDS Dimethylformamide-mediated synthesis and characterization of novel pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives, (Ajani et al., 2019).
Synthetic Methodologies : A study by Bundy et al. (2000) described an alternative synthesis of 2,4-diaminopyrrolo[2,3-d]pyrimidine via thermal Fischer indolization, leading to the formation of pyrazolo[3,4-d]pyrimidines. This work contributes to the understanding of synthetic methodologies and chemical transformations of pyrazolo[3,4-d]pyrimidines Synthesis of 2,4‐diaminopyrrolo[2,3‐d]pyrimidines via thermal fischer indolization. Pyrazole formation with ytterbium triflate catalysis, (Bundy et al., 2000).
Antimicrobial Activity : Abdelhamid et al. (2016) synthesized various pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activities. Some compounds showed activities competitive to typical antibacterial and antifungal drugs, indicating the compound's potential in developing new antimicrobial agents Green One‐Pot Solvent‐Free Synthesis of Pyrazolo[1,5‐a]pyrimidines, Azolo[3,4‐d]pyridiazines, and Thieno[2,3‐b]pyridines Containing Triazole Moiety, (Abdelhamid et al., 2016).
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(2,3-dihydroindol-1-yl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5/c1-13-6-7-15(10-17(13)21)26-20-16(11-24-26)19(22-12-23-20)25-9-8-14-4-2-3-5-18(14)25/h2-7,10-12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGWXADKUDMYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC5=CC=CC=C54)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-4-(2,3-dihydro-1H-indol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepine](/img/structure/B2628918.png)
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]acetamide](/img/structure/B2628920.png)

![1-(2-hydroxyethyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2628925.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2628926.png)


![2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide](/img/structure/B2628929.png)
![2-Oxabicyclo[2.1.1]hexan-1-yl(phenyl)methanamine;hydrochloride](/img/structure/B2628931.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-methoxypiperidine-4-carboxamide](/img/structure/B2628933.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2628934.png)

